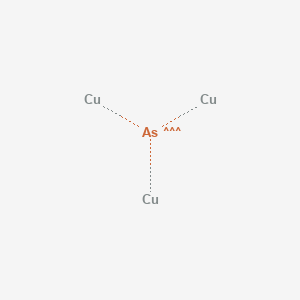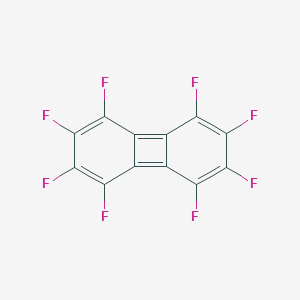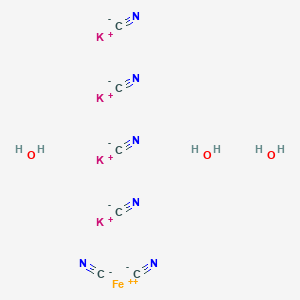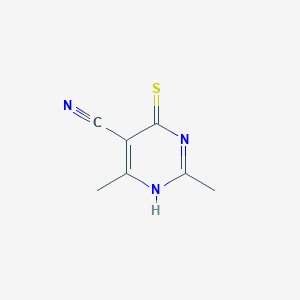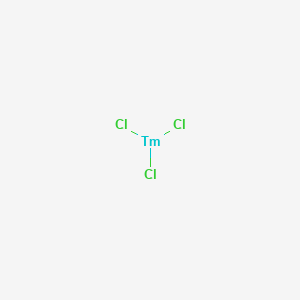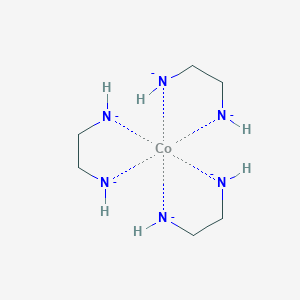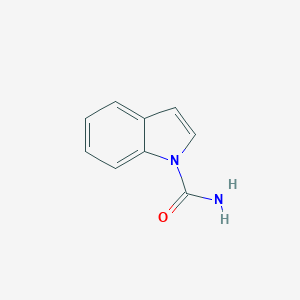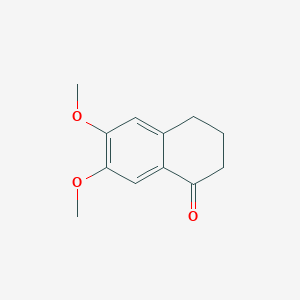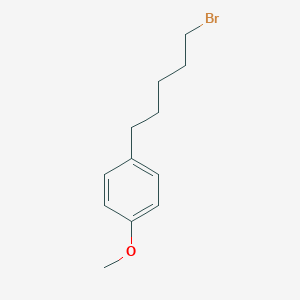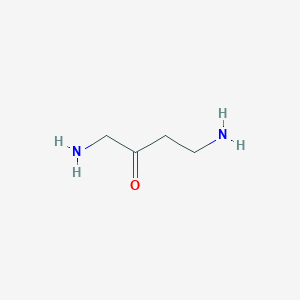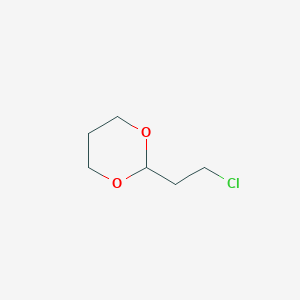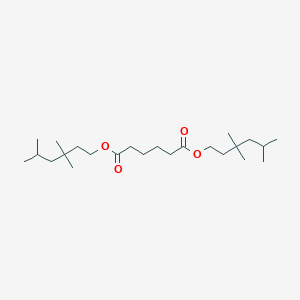
Bis(3,3,5-trimethylhexyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3,5-trimethylhexyl) hexanedioate, also known as DOA, is a type of plasticizer commonly used in the production of polyvinyl chloride (PVC) products. DOA is a clear, colorless liquid with a faint odor and is widely used in industries such as construction, automotive, and packaging.
Mécanisme D'action
Bis(3,3,5-trimethylhexyl) hexanedioate acts as a plasticizer by increasing the free volume of the PVC matrix, thus reducing the intermolecular forces between the polymer chains. This results in increased flexibility and improved mechanical properties of the PVC product.
Effets Biochimiques Et Physiologiques
Bis(3,3,5-trimethylhexyl) hexanedioate has been shown to have low toxicity and is considered safe for use in food packaging and medical applications. However, some studies have reported potential adverse effects on reproductive and developmental health.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3,3,5-trimethylhexyl) hexanedioate is a versatile plasticizer that can be used in a wide range of applications. It has good compatibility with PVC and other polymers, and its low volatility makes it suitable for use in high-temperature applications. However, Bis(3,3,5-trimethylhexyl) hexanedioate has limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
1. Development of new plasticizers with improved properties and lower toxicity.
2. Investigation of the potential health effects of Bis(3,3,5-trimethylhexyl) hexanedioate and other plasticizers.
3. Optimization of the synthesis and purification of Bis(3,3,5-trimethylhexyl) hexanedioate.
4. Development of new applications for Bis(3,3,5-trimethylhexyl) hexanedioate in fields such as biomedicine and electronics.
5. Investigation of the environmental impact of Bis(3,3,5-trimethylhexyl) hexanedioate and other plasticizers.
Méthodes De Synthèse
Bis(3,3,5-trimethylhexyl) hexanedioate is synthesized by esterification of hexanedioic acid with 3,3,5-trimethylhexanol. The reaction is catalyzed by an acid catalyst, and the resulting Bis(3,3,5-trimethylhexyl) hexanedioate is purified by distillation.
Applications De Recherche Scientifique
Bis(3,3,5-trimethylhexyl) hexanedioate has been extensively studied for its use as a plasticizer in PVC products. It has been reported to improve the flexibility, durability, and resistance to heat and cold of PVC products. Bis(3,3,5-trimethylhexyl) hexanedioate is also used as a lubricant in metalworking and as a solvent in various applications.
Propriétés
Numéro CAS |
13007-41-5 |
|---|---|
Nom du produit |
Bis(3,3,5-trimethylhexyl) hexanedioate |
Formule moléculaire |
C24H46O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
bis(3,3,5-trimethylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-19(2)17-23(5,6)13-15-27-21(25)11-9-10-12-22(26)28-16-14-24(7,8)18-20(3)4/h19-20H,9-18H2,1-8H3 |
Clé InChI |
BVDJZDODWHVXPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
SMILES canonique |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
Synonymes |
Adipic acid bis(3,3,5-trimethylhexyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



